![molecular formula C26H14BrNO B4840384 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Vue d'ensemble
Description
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as BIQ, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BIQ is a heterocyclic compound that contains a benzene ring fused with an indenoquinoline ring system. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to act through various pathways. One study found that 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells. Another study found that 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. Additionally, it has been shown to have potent anti-cancer activity in vitro, making it a promising candidate for the development of anti-cancer drugs. However, there are also some limitations to the use of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one. One area of interest is the development of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one and its effects on various cellular pathways. Finally, there is a need for in vivo studies to determine the efficacy and safety of 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one in animal models.
Applications De Recherche Scientifique
8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the proliferation of cancer cells in vitro, making it a promising candidate for the development of anti-cancer drugs. Additionally, 8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various diseases.
Propriétés
IUPAC Name |
11-(4-bromophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14BrNO/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-20(19)26(24)29)22-18-6-2-1-5-15(18)11-14-21(22)28-25/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHTYWOCZNMHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)Br)C(=O)C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4840301.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)
![1-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4840308.png)
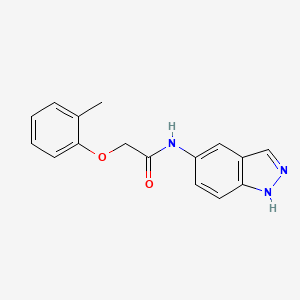

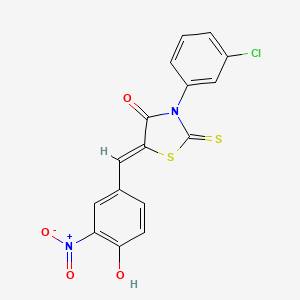
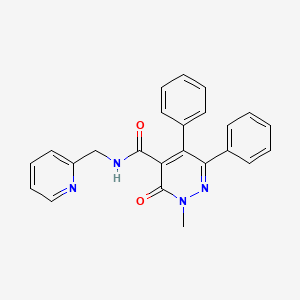

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
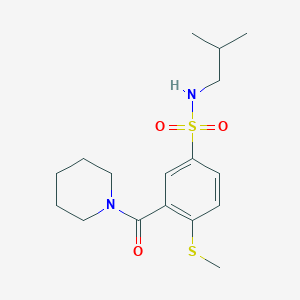
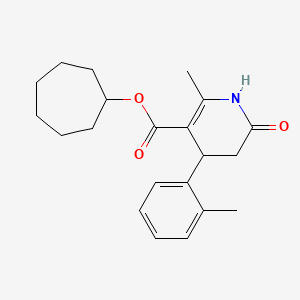
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)
![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)